molecular formula C16H24N2O B4982708 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one CAS No. 959239-82-8

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B4982708
CAS No.: 959239-82-8
M. Wt: 260.37 g/mol
InChI Key: SDIQATYMWOCEGZ-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Chemical Reactions Analysis

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins or enzymes . This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-7-5-4-6-14(15)3/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIQATYMWOCEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201180
Record name 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-82-8
Record name 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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